6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine
Description
Chemical Structure: The compound 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine (CAS: 1983467-24-8) features a pyridazine core substituted at the 6-position with a 2,2,2-trifluoro-1-(trifluoromethyl)ethoxy group and an amine group at the 3-position .
Molecular Formula: C₇H₆F₆N₂O
Molar Mass: 248.12 g/mol (calculated).
Key Features:
- Pyridazine heterocycle with two adjacent nitrogen atoms.
- High fluorine content (six fluorine atoms), enhancing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C7H5F6N3O |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridazin-3-amine |
InChI |
InChI=1S/C7H5F6N3O/c8-6(9,10)5(7(11,12)13)17-4-2-1-3(14)15-16-4/h1-2,5H,(H2,14,15) |
InChI Key |
QSFBNCHOPJKXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a trifluoroethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25°C to 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0°C to 25°C.
Substitution: Sodium hydride, potassium carbonate; reaction temperature0°C to 50°C.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
The trifluoromethyl group is known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of organic molecules. Compounds containing this moiety have been associated with several therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of pyridazine, including those with trifluoromethyl substitutions, exhibit potential anticancer properties. For example, novel derivatives have shown efficacy against various cancer cell lines, including PC3 and A549, although their potency is often compared to established drugs like doxorubicin .
- Antimicrobial Properties : Several studies have reported that compounds similar to 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine demonstrate significant antimicrobial activity. For instance, derivatives have been tested against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with varying degrees of success .
Case Study: Anticancer Evaluation
A notable study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities. The results indicated moderate activity against several cancer cell lines at specific concentrations, showcasing the potential of trifluoromethylated compounds in cancer therapy .
Agrochemical Applications
The unique properties of trifluoromethyl compounds extend to agricultural applications:
- Fungicidal Activity : Trifluoromethyl pyrimidine derivatives have shown promising antifungal activities against various pathogens affecting crops. For instance, compounds were tested for their efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, demonstrating significant inhibition rates compared to standard fungicides .
- Insecticidal Properties : Some studies have also highlighted the insecticidal potential of trifluoromethylated compounds against pests like Mythimna separata and Spodoptera frugiperda. The effectiveness varies but offers a potential avenue for developing new agrochemicals .
Case Study: Fungicidal Efficacy
In a recent study evaluating 23 novel trifluoromethyl pyrimidine derivatives, several compounds exhibited excellent antifungal activity at concentrations as low as 50 μg/ml. The results were comparable to existing commercial fungicides, indicating the viability of these compounds in agricultural settings .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives
Compound 1 : 3-Chloro-6-hydrazinylpyridazine
- Structure : Chloro and hydrazine substituents on pyridazine.
- Properties : m.p. 92°C .
- Comparison : The absence of fluorine and presence of a reactive hydrazine group make this compound more polar and less stable than the target compound.
Compound 2 : 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine
- Structure : Fused triazolo-pyridazine system with chloro and amine groups.
- Properties : m.p. 287°C .
- Comparison : The fused triazolo ring increases rigidity and thermal stability. The target compound’s trifluoroethoxy group likely reduces melting point but improves bioavailability.
Compound 4 : 6-[1,2,4]Triazolo[4,3-b]pyridazin-3-amine
Pyridine and Pyrimidine Analogs
6-(Trifluoromethoxy)pyridin-3-amine
- Structure : Pyridine core with trifluoromethoxy and amine groups.
- Properties : m.p. 31–33°C, pKa 1.72 .
- Comparison : The pyridine ring (one nitrogen) vs. pyridazine (two nitrogens) alters electronic properties. The target compound’s pyridazine core may offer stronger hydrogen-bonding interactions in biological systems.
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine
Fluorinated Heterocycles in Patents
EP 4 374 877 A2 Derivatives
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine is a compound that has garnered attention due to its unique trifluoromethyl group and pyridazine structure, which may confer distinct biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Formula : CHFNO
Molecular Weight : 228.599 g/mol
Predicted Boiling Point : 280.9 ± 40.0 °C
Density : 1.551 ± 0.06 g/cm³
pKa : 4.73 ± 0.10 .
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study focused on the structure-antimicrobial activity relationships of various compounds found that those with similar structural motifs to 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine displayed significant activity against Mycobacterium kansasii and other pathogens .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using human monocytic leukemia THP-1 cell lines. The antiproliferative effects of related compounds were examined, revealing promising results for derivatives containing trifluoromethyl groups . The cytotoxic potential of these compounds suggests that they may serve as leads for developing anticancer agents.
Structure-Activity Relationship (SAR)
The inclusion of trifluoromethyl groups in drug design has been shown to enhance pharmacological properties. For instance, in SAR studies, compounds with the trifluoromethyl group exhibited improved potency against various biological targets compared to their non-fluorinated counterparts . This trend is particularly relevant in designing inhibitors for enzymes involved in disease processes.
Case Studies
- Antimycobacterial Activity : A specific derivative of the compound was tested against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) comparable to standard treatments . This highlights the potential role of trifluoromethylated compounds in treating resistant strains of bacteria.
- Anti-inflammatory Properties : Another study evaluated a series of pyridazine derivatives for their anti-inflammatory effects. Compounds similar to 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine, and how can reaction conditions be tailored to improve yield and purity?
- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For fluorinated pyridazines, analogous methods include using Pd/C catalysts for nitro-group reduction (e.g., hydrogenation of nitro intermediates, as seen in ) or nucleophilic displacement of halides with fluorinated alkoxides. Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (50–80°C) can enhance reactivity and minimize side products. Purification via column chromatography or recrystallization improves purity .
Q. How can the molecular structure and electronic properties of this compound be characterized to inform its reactivity?
- Methodology : Employ nuclear magnetic resonance (NMR) to analyze fluorine-proton coupling (¹⁹F NMR) and confirm substituent positions. X-ray crystallography resolves stereochemistry and intermolecular interactions. Computational tools (DFT calculations) assess electronic effects of the trifluoromethyl and trifluoroethoxy groups on aromatic ring electron density, predicting sites for electrophilic/nucleophilic attack .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Methodology : Use in vitro assays targeting enzymes or receptors implicated in disease pathways (e.g., kinase inhibition assays or GPCR binding studies). Fluorinated pyridazines often exhibit enhanced membrane permeability, so evaluate cellular uptake via LC-MS. Standardize assays with positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines to ensure reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethoxy group influence reaction kinetics in cross-coupling reactions?
- Methodology : Perform kinetic studies under varying conditions (e.g., catalyst loading, ligand type) to isolate steric vs. electronic contributions. Compare reaction rates with non-fluorinated analogs using stopped-flow spectroscopy. Computational modeling (e.g., molecular docking) quantifies steric hindrance and electron-withdrawing effects on transition states .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Standardize assay protocols (e.g., consistent cell lines, incubation times). Verify compound purity (>95% via HPLC, as in ) and confirm stability under assay conditions (e.g., pH, temperature). Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence-based binding) .
Q. How can computational models predict metabolic pathways and toxicity profiles of this compound?
- Methodology : Apply in silico tools like ADMET Predictor™ or SwissADME to simulate phase I/II metabolism (e.g., CYP450 interactions). Validate predictions with in vitro hepatocyte models and LC-HRMS metabolite identification. Compare results with structurally similar fluorinated pyridazines (e.g., ’s anti-inflammatory derivatives) to refine models .
Q. What advanced separation techniques optimize purification of stereoisomers or byproducts during synthesis?
- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) for enantiomer separation. For byproduct removal, employ membrane technologies (nanofiltration) or simulated moving bed (SMB) chromatography. Monitor process efficiency via real-time PAT (Process Analytical Technology) tools like inline IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
